

N-(4-Bromophenyl)-4-chlorobenzamide: A Technical Guide

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CAS Number: 7461-40-7

This technical guide provides an in-depth overview of **N-(4-Bromophenyl)-4- chlorobenzamide**, a halogenated benzamide derivative with potential applications in drug development and scientific research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

N-(4-Bromophenyl)-4-chlorobenzamide is a solid, typically appearing as a white to off-white powder. Its chemical structure features a central benzamide core with a 4-bromophenyl group attached to the nitrogen and a 4-chlorobenzoyl group.[1]



Property	Value	Reference
CAS Number	7461-40-7	[2]
Molecular Formula	C13H9BrCINO	[2][3]
Molecular Weight	310.57 g/mol	[2]
IUPAC Name	N-(4-bromophenyl)-4- chlorobenzamide	
Appearance	White to off-white solid	[1]
Solubility	Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water.	[1]

Synthesis and Characterization

The primary synthetic route to **N-(4-Bromophenyl)-4-chlorobenzamide** is through an amidation reaction. This typically involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1] Alternatively, the reaction can be performed with 4-chloroaniline and 4-bromobenzoyl chloride.[4]

Experimental Protocol: Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide

- Dissolve 4-bromoaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
- Add a base, such as triethylamine (1.1 equivalents), to the solution.
- Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).



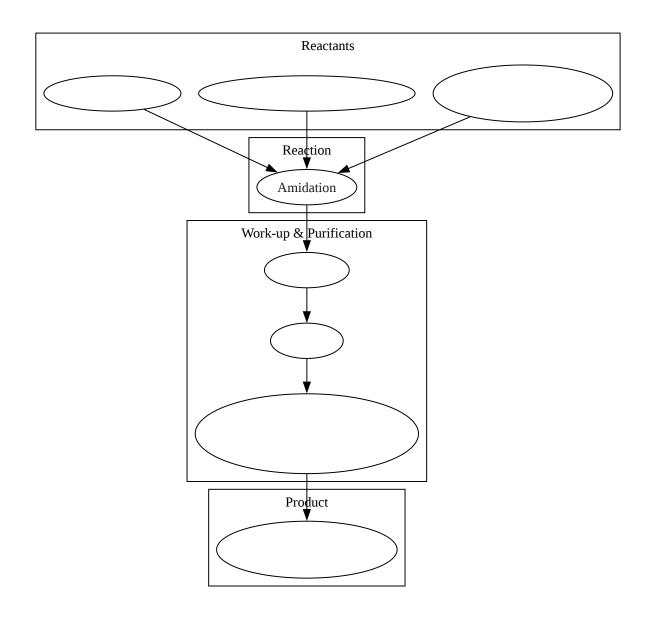
- Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), and a dilute base solution (e.g., saturated NaHCO₃).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield N-(4-Bromophenyl)-4chlorobenzamide.

Characterization

The structure and purity of the synthesized **N-(4-Bromophenyl)-4-chlorobenzamide** can be confirmed by various spectroscopic methods.

Spectroscopic Data	Key Features
¹ H NMR	Aromatic protons are expected to appear in the range of 7.0-8.0 ppm. The amide proton (NH) typically appears as a singlet further downfield.
¹³ C NMR	Aromatic carbons will resonate in the region of 120-140 ppm. The carbonyl carbon of the amide will appear significantly downfield, typically in the range of 160-170 ppm.
FT-IR (cm ⁻¹)	Characteristic peaks include N-H stretching (around 3300 cm ⁻¹), C=O stretching of the amide (around 1650 cm ⁻¹), and C-Br and C-Cl stretching in the fingerprint region.
The molecular ion peak [M]+ should be observed at m/z corresponding to the weight (310.57), with characteristic isopatterns for bromine and chlorine.	





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Potential Biological Activities and Mechanisms of Action

Preliminary research and studies on structurally similar compounds suggest that **N-(4-Bromophenyl)-4-chlorobenzamide** may possess a range of biological activities, including antimicrobial, anticancer, and insecticidal properties.

Antimicrobial Activity

Halogenated benzanilides have been investigated for their antimicrobial properties. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

- Prepare a stock solution of N-(4-Bromophenyl)-4-chlorobenzamide in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
- Include positive (microorganism with no compound) and negative (medium only) controls.
- Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Benzamide derivatives have been explored as potential anticancer agents. The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its entry into cancer cells.[5] The proposed mechanisms of action for similar compounds include the inhibition of cell proliferation and the induction of apoptosis.[4]



Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

- Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **N-(4-Bromophenyl)-4-chlorobenzamide** for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀)
 value.

Chitin Synthase Inhibition

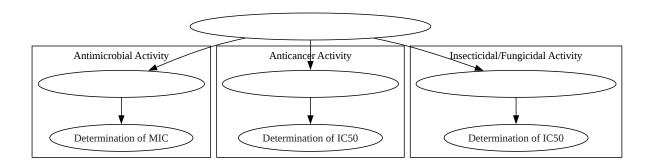
Some benzamide analogs have been identified as inhibitors of chitin synthase, an enzyme crucial for the formation of the insect exoskeleton and fungal cell walls. This makes them potential candidates for the development of novel insecticides and fungicides.[1]

Experimental Protocol: Chitin Synthase Inhibition Assay

- Isolate chitin synthase from a suitable source (e.g., insect midgut or fungal cell lysate).
- Prepare a reaction mixture containing the enzyme, the substrate (UDP-N-acetylglucosamine), and a buffer.
- Add varying concentrations of N-(4-Bromophenyl)-4-chlorobenzamide to the reaction mixture.
- Incubate the mixture at the optimal temperature for the enzyme.
- Quantify the amount of chitin produced using a suitable method, such as a colorimetric assay or radiolabeling.



• Calculate the percentage of inhibition and determine the IC50 value of the compound.

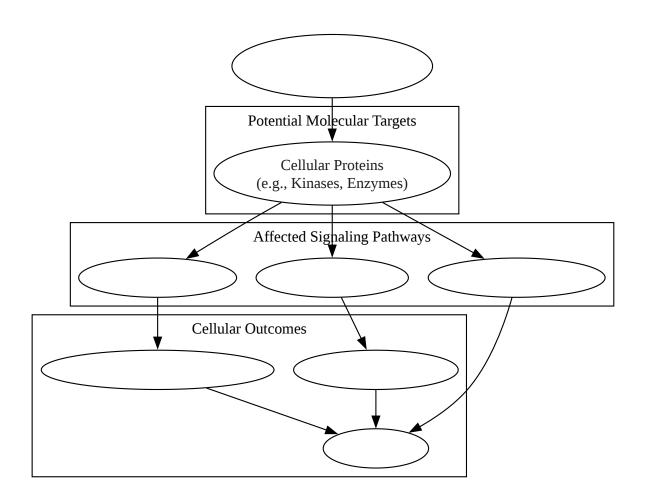


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Signaling Pathways

While specific signaling pathways modulated by **N-(4-Bromophenyl)-4-chlorobenzamide** have not been extensively elucidated, related compounds have been shown to influence key cellular signaling cascades implicated in cancer and microbial pathogenesis. For instance, some anticancer agents targeting cell proliferation are known to interfere with pathways such as the MAPK and PI3K/Akt signaling pathways. Further research is required to determine the precise molecular targets and signaling pathways affected by **N-(4-Bromophenyl)-4-chlorobenzamide**.





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